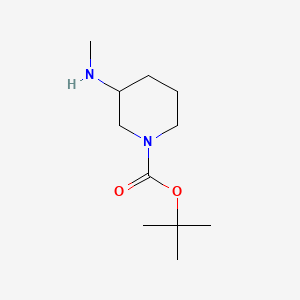

tert-Butyl 3-(methylamino)piperidine-1-carboxylate

説明

tert-Butyl 3-(methylamino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methylamino substituent at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as pyrimido[4,5-b]indole derivatives (e.g., antitumor agents) . The Boc group enhances solubility and stability during multi-step reactions, while the methylamino moiety provides a reactive site for further functionalization. Its synthesis typically involves coupling 1-Boc-3-(methylamino)piperidine with electrophilic partners under basic conditions, as demonstrated in the synthesis of pyrimidoindole analogs .

特性

IUPAC Name |

tert-butyl 3-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRUOWSHGFPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590518 | |

| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392331-89-4 | |

| Record name | tert-Butyl 3-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(methylamino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Protection of Piperidine Nitrogen

The nitrogen atom in the piperidine ring is protected using tert-butyl chloroformate to form a carbamate derivative. This reaction is carried out under basic conditions (e.g., using triethylamine) to facilitate nucleophilic substitution.

Step 2: Functionalization at the 3-Position

The functionalization at the 3-position of the piperidine ring involves introducing a methylamino group. This step can be achieved via reductive amination using formaldehyde and methylamine, followed by hydrogenation with catalysts such as palladium on carbon.

Step 3: Purification

After synthesis, the crude product is purified through recrystallization in solvents like methanol or dichloromethane to remove impurities and achieve high stereochemical stability.

Alternative Routes

Continuous Flow Chemistry

Continuous flow chemistry methods are increasingly used for hazardous reactions, such as high-temperature oxidations or nitrations, involved in synthesizing piperidine derivatives. These methods allow for safer scale-up from gram to ton quantities while maintaining product purity.

Intermediate-Based Synthesis

An alternative approach involves preparing tert-butyl 3-aminopiperidine-1-carboxylate first and then introducing the methylamino group through subsequent reactions. This method uses intermediates that simplify the overall process and enhance yields.

Reaction Conditions

| Parameter | Details |

|---|---|

| Temperature | Ambient to moderate (20–50°C) |

| Solvent | Dichloromethane (DCM), methanol |

| Catalyst | Palladium on carbon (for hydrogenation) |

| Base | Triethylamine |

| Purity Requirement | ≥99% (HPLC) |

Challenges in Synthesis

- Stereochemical Stability : Ensuring stereochemical stability during amination is critical for maintaining biological activity.

- Residual Solvents : Meeting ICH Q3C Class 2 limits for residual solvents is essential for pharmaceutical applications.

- Heavy Metal Contamination : Maintaining heavy metal content below 10 ppm requires careful catalyst handling.

Applications of Synthesized Compound

The synthesized this compound serves as a precursor for anticancer agents (e.g., EGFR inhibitors) and neurological drugs, highlighting its importance in medicinal chemistry.

化学反応の分析

Types of Reactions: tert-Butyl 3-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles such as alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

Research indicates that tert-Butyl 3-(methylamino)piperidine-1-carboxylate exhibits significant biological activity relevant to neuropharmacology. Studies have suggested its potential effects on neurotransmitter systems, particularly involving dopamine and serotonin pathways. The compound may act as a modulator or inhibitor of specific receptors, although detailed studies are necessary to elucidate its exact mechanisms and therapeutic potential.

Interaction Studies

Preliminary studies have focused on the binding affinity and activity of this compound at various receptors:

| Receptor | Binding Affinity | Potential Application |

|---|---|---|

| Dopamine Receptors | Moderate | Treatment of mood disorders |

| Serotonin Receptors | Moderate | Potential use in neurodegenerative diseases |

These interactions indicate that the compound could be explored further for therapeutic applications in treating mood disorders or neurodegenerative diseases.

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

- Antitumor Activity : A significant study demonstrated its efficacy in inhibiting tumor growth in mouse models, leading to a marked reduction in tumor size compared to control groups.

- Neuropharmacological Effects : Research has shown that this compound may influence neurotransmitter signaling pathways, suggesting potential applications in treating psychiatric disorders.

Safety and Toxicity

While exploring its applications, safety considerations are paramount. This compound is classified as toxic if swallowed and causes skin irritation. The following safety data highlights its hazard classification:

| Hazard Class | Classification |

|---|---|

| Acute Toxicity | Toxic if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Environmental Hazard | Very toxic to aquatic life |

作用機序

The mechanism of action of tert-Butyl 3-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This compound may modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Structural Analogs

Functional Group Modifications on the Piperidine Ring

Substituent Variations

Structural analogs of tert-butyl 3-(methylamino)piperidine-1-carboxylate often differ in substituents at the 3-position or on the piperidine nitrogen. Key examples include:

Key Insight: The 3-position substituent dictates reactivity and biological activity. For instance, the tetrazole analog’s antidiabetic activity arises from its carboxylic acid mimicry, while bulky groups (e.g., iodophenyl) impact solubility and target binding .

Ring Size and Hybrid Systems

Replacing piperidine with smaller rings (e.g., azetidine) or larger systems (e.g., piperazine) alters conformational flexibility:

Physicochemical Properties

Physical states and melting points vary with substituent polarity and symmetry:

Key Insight: Fluorinated analogs exhibit higher melting points and crystallinity due to strong intermolecular interactions, whereas Boc-protected amines are often oils .

生物活性

tert-Butyl 3-(methylamino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features, including a piperidine ring and various functional groups, suggest a range of interactions with biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and potential therapeutic applications.

The molecular formula of this compound is C12H22N2O2, with a molecular weight of approximately 226.32 g/mol. The presence of a tert-butyl group enhances its lipophilicity, which may improve bioavailability in biological systems. Additionally, the methylamino group contributes to its reactivity and potential interactions with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's functional groups allow it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. This modulation can influence various biochemical pathways, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

- Receptor Interaction : It interacts with various receptors, enhancing its pharmacological profile.

- Cytotoxicity : Preliminary studies have shown minimal cytotoxic effects on various cell lines, indicating a favorable safety profile.

Synthesis and Yield

A typical synthesis involves multi-step organic reactions. For example, one method includes the use of tert-butyl esters in conjunction with piperidine derivatives. The yield can vary based on reaction conditions but has been reported to be around 85% under optimized conditions .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against certain cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- SH-SY5Y (neuroblastoma)

Table 1 summarizes the cytotoxicity data from these studies:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 | >10 | Minimal cytotoxicity observed |

| MCF-7 | >10 | No significant cell death |

| SH-SY5Y | >10 | Favorable cytotoxicity profile |

Mechanistic Insights

Further mechanistic studies have indicated that the compound may act through multiple pathways, potentially involving GSK-3β inhibition. This pathway is crucial for various cellular processes, including cell proliferation and survival .

Comparative Analysis

The structural similarity of this compound to other piperidine derivatives suggests a shared mechanism of action among these compounds. Table 2 compares selected piperidine derivatives based on their biological activity:

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(methylamino)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. A general approach includes:

- Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)₂O] in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .

- Step 2 : Introduction of the methylamino group via nucleophilic substitution or reductive amination. For example, reacting Boc-protected piperidine with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) .

- Step 3 : Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the final product.

Key Optimization Parameters :

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM, THF, or acetonitrile | THF improves solubility |

| Temperature | 0–25°C | Lower temps reduce side reactions |

| Catalyst | Triethylamine (TEA) or DMAP | Enhances reaction efficiency |

Q. What spectroscopic and analytical methods are used for characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and Boc-group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl groups (Boc) .

- Chromatography : HPLC or GC-MS to assess purity (>95% for research-grade material) .

Q. What safety precautions are critical during handling?

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) due to risk of exothermic reactions .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.

- Storage : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the methylamino group?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .

- Catalyst Selection : Use Pd/C or Raney Ni for reductive amination to improve regioselectivity .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

Example Optimization Workflow :

- Vary methylamine equivalents (1–3 eq) to minimize unreacted starting material.

- Adjust pH (6–8) using buffer systems to enhance nucleophilicity of methylamine.

- Employ microwave-assisted synthesis to reduce reaction time .

Q. How can discrepancies in spectroscopic data be resolved?

Discrepancies often arise from:

- Impurities : Use preparative HPLC or recrystallization to isolate pure fractions .

- Tautomerism : Perform variable-temperature NMR to detect dynamic equilibria (e.g., amine proton exchange) .

- Stereochemical Ambiguity : Use chiral chromatography or X-ray crystallography (if crystals are obtainable) .

Case Study : Conflicting ¹H NMR signals for NH protons may indicate rotameric forms. Saturation transfer experiments can clarify exchange rates .

Q. What strategies are used to study biological activity and structure-activity relationships (SAR)?

- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .

- Molecular Docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict substituent effects .

- Metabolic Stability : Incubate with liver microsomes to assess susceptibility to CYP450 enzymes .

SAR Insights :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Boc-group removal | Enhances membrane permeability | |

| Methylamino substitution | Improves target affinity |

Data Contradiction Analysis

Q. How to address conflicting toxicity data in literature?

- Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets, which often lack comprehensive data .

- In Silico Tools : Use QSAR models (e.g., TEST software by EPA) to predict acute toxicity profiles .

- Experimental Validation : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to confirm findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。